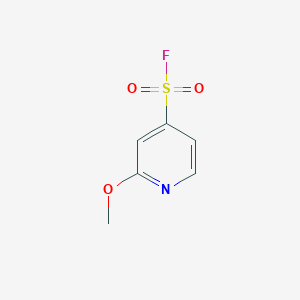

2-Methoxypyridine-4-sulfonyl fluoride

Description

Properties

IUPAC Name |

2-methoxypyridine-4-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c1-11-6-4-5(2-3-8-6)12(7,9)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVISTANXDBKYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Insights of 2 Methoxypyridine 4 Sulfonyl Fluoride

Electrophilic Nature and Nucleophilic Substitution at Sulfur(VI)

The sulfonyl fluoride (B91410) moiety (–SO₂F) is characterized by a sulfur atom in its highest oxidation state (VI), making it a potent electrophilic center. In 2-Methoxypyridine-4-sulfonyl fluoride, this electrophilicity is modulated by the electronic effects of the pyridine (B92270) ring. The pyridine ring itself is electron-withdrawing, which enhances the electrophilic character of the sulfur atom, making it susceptible to attack by nucleophiles. However, the methoxy (B1213986) group at the 2-position is an electron-donating group, which can slightly counteract this effect. Despite this, the S(VI) center remains highly activated and is the primary site for nucleophilic substitution reactions.

Aryl sulfonyl fluorides are generally more thermally and chemically robust compared to their sulfonyl chloride counterparts. nih.gov They exhibit a unique balance of stability and reactivity, being resistant to hydrolysis and thermolysis while reacting selectively with specific nucleophiles. nih.govsigmaaldrich.com This controlled reactivity is central to their applications in synthesis and chemical biology. sigmaaldrich.comnih.gov The reaction proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion, which is a good leaving group, particularly when stabilized in aqueous or protic environments or by a Lewis acid. sigmaaldrich.comhmc.edu

Consistent with its electrophilic nature, this compound readily reacts with nucleophiles such as amines and alcohols. These reactions are fundamental for creating stable sulfonamide and sulfonate ester linkages, which are prevalent in pharmaceuticals and agrochemicals. eurjchem.comresearchgate.net

The reaction with primary or secondary amines leads to the formation of the corresponding sulfonamides. This transformation typically involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur center, displacing the fluoride ion. eurjchem.com Similarly, reaction with alcohols or phenols in the presence of a base yields sulfonate esters. The base is required to deprotonate the alcohol, forming a more potent alkoxide or phenoxide nucleophile. researchgate.net The inherent stability of the resulting sulfonamide and sulfonate ester groups makes them valuable functionalities in organic synthesis. eurjchem.com

| Nucleophile | Product Type | Linkage Formed |

| Primary/Secondary Amine | Sulfonamide | S-N |

| Alcohol/Phenol | Sulfonate Ester | S-O |

Sulfur(VI)-Fluoride Exchange (SuFEx) has been established as a next-generation click chemistry reaction, valued for its reliability, high yield, and operational simplicity. sigmaaldrich.comnih.gov As an aryl sulfonyl fluoride, this compound is a prime candidate for SuFEx reactions, serving as a "clickable" hub to connect with various molecular building blocks. sigmaaldrich.comnih.gov

SuFEx chemistry relies on the unique properties of the S(VI)-F bond. sigmaaldrich.com Sulfonyl fluorides are generally stable but can be activated to react with nucleophiles, leading to the exchange of the fluoride for another group. nih.gov The reactions are often tolerant of water and oxygen and produce minimal byproducts, aligning with the principles of click chemistry. sigmaaldrich.com

Key features of SuFEx reactions include:

Stability and Reactivity: Sulfonyl fluorides are stable to many reaction conditions, including reduction, but react predictably with nucleophiles under specific activation. sigmaaldrich.com

Chemoselectivity: Reactions occur exclusively at the sulfur center, avoiding side reactions common with more reactive sulfonyl chlorides. sigmaaldrich.com

Broad Scope: A wide range of nucleophiles, including phenols, amines, and silyl (B83357) ethers, can participate in SuFEx, allowing for the synthesis of diverse structures like polysulfates and polysulfonates. nih.govnih.gov

The reliability of SuFEx allows for its use in synthesizing complex molecules, polymers, and bioconjugates. monash.edu

While sulfonyl fluorides can react with potent nucleophiles, their reactivity is often enhanced through catalysis. Various systems have been developed to activate the S-F bond, expanding the scope and efficiency of SuFEx reactions. sigmaaldrich.com

Common catalytic strategies include:

Base Catalysis: Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and tetramethylguanidine (BTMG) are frequently used. nih.gov These bases can deprotonate the incoming nucleophile (e.g., a phenol) or directly interact with the sulfonyl fluoride to facilitate the exchange.

Lewis Acid Catalysis: Lewis acids like calcium bistriflimide (Ca(NTf₂)₂) have been shown to activate sulfonyl fluorides for SuFEx with amines. hmc.edunih.gov The calcium ion coordinates to the sulfonyl oxygens and the fluoride, activating the sulfur center for nucleophilic attack and stabilizing the leaving fluoride. hmc.edu

Bifluoride Catalysis: Bifluoride salts (e.g., [K⁺·18-crown-6]FHF⁻) are effective catalysts, particularly in polymerization reactions, as they can operate at low loadings and tolerate sensitive functional groups. nih.gov

The choice of catalyst depends on the specific substrates and desired reaction conditions. For instance, strongly basic catalysts may be unsuitable for substrates with base-sensitive groups, such as certain alkyl sulfonyl fluorides. nih.gov

| Catalyst Type | Example(s) | Mechanism of Activation |

| Organic Base | DBU, BTMG | Deprotonation of nucleophile; potential interaction with S(VI) center. |

| Lewis Acid | Ca(NTf₂)₂ | Coordination to sulfonyl oxygens and fluoride, enhancing sulfur electrophilicity. hmc.edunih.gov |

| Bifluoride Salt | [K⁺·18-crown-6]FHF⁻ | Delivers an effective fluoride nucleophile source or acts as a general base. nih.govnih.gov |

Sulfur(VI)-Fluoride Exchange (SuFEx) Click Chemistry

Role as Deoxyfluorinating Reagents (e.g., PyFluor, 2-Pyridinesulfonyl Fluoride)

Beyond their role in SuFEx, certain pyridinesulfonyl fluorides have emerged as effective reagents for the deoxyfluorination of alcohols. sigmaaldrich.comucla.edu This reaction converts a hydroxyl group into a carbon-fluorine bond, a critical transformation in medicinal chemistry and materials science. Reagents like 2-pyridinesulfonyl fluoride (PyFluor) were developed to overcome the safety and selectivity issues associated with traditional deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST), which is prone to explosive decomposition and often yields elimination byproducts. sigmaaldrich.comucla.edu Given its structural similarity, this compound can be expected to function in a similar capacity.

The proposed mechanism involves the base-assisted addition of the alcohol to the sulfonyl fluoride, forming a sulfonate ester intermediate. The protonated base then helps stabilize the departing fluoride ion, which subsequently acts as the nucleophile in an Sₙ2 displacement of the sulfonate leaving group. ucla.edu The pyridine ring serves as an inductive electron-withdrawing group, activating the sulfonyl group for the initial attack by the alcohol. ucla.edu

A key advantage of PyFluor-type reagents is their high chemoselectivity for fluorination over competing elimination reactions, especially with secondary alcohols. sigmaaldrich.comucla.edu This selectivity leads to cleaner reactions and simpler purification compared to reagents like DAST. sigmaaldrich.com The reaction typically requires a strong, non-nucleophilic Brønsted base, such as DBU. ucla.edu

The process is tolerant of various functional groups, including heterocycles and protected amines, making it suitable for late-stage fluorination of complex molecules. sigmaaldrich.com While PyFluor itself is highly effective, research has shown that other (hetero)aryl sulfonyl fluorides can exhibit enhanced reactivity and improved physical properties, suggesting that derivatives like this compound could offer unique advantages. chemrxiv.org The development of new reagents like SulfoxFluor further highlights the ongoing effort to create deoxyfluorination reagents that are rapid, selective, and practical. cas.cn

Comparison with Conventional Fluorinating Agents

This compound, as a member of the (hetero)aryl sulfonyl fluoride class of reagents, offers distinct advantages over conventional deoxyfluorinating agents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). ucla.educhemrxiv.orgsigmaaldrich.com The primary advantages lie in its enhanced thermal stability, selectivity, and ease of handling. sigmaaldrich.com

Conventional reagents like DAST are known for their high reactivity but suffer from significant drawbacks, including thermal instability, which can lead to violent decomposition at elevated temperatures, making them unsuitable for large-scale applications. ucla.edu Furthermore, DAST and Deoxo-Fluor often lead to the formation of elimination byproducts, complicating the purification of the desired fluorinated compounds. ucla.edu

In contrast, pyridinesulfonyl fluorides, such as the closely related 2-pyridinesulfonyl fluoride (PyFluor), have demonstrated superior chemoselectivity, affording significantly fewer elimination side products. ucla.edu This enhanced selectivity simplifies the purification process and often leads to higher isolated yields of the target molecules. The pyridine ring in these reagents acts as an inductive electron-withdrawing group, which modulates the reactivity of the sulfonyl fluoride moiety. ucla.edu this compound is a crystalline solid that exhibits greater thermal and chemical stability, allowing for storage at room temperature for extended periods without detectable decomposition. sigmaaldrich.com This contrasts sharply with DAST, which requires refrigeration and is highly reactive towards water. sigmaaldrich.com

The operational convenience and improved safety profile of pyridyl sulfonyl fluorides make them a more practical choice for deoxyfluorination reactions in a variety of contexts, from laboratory-scale synthesis to potential industrial applications. chemrxiv.orgcas.cn

Table 1: Comparison of Deoxyfluorination Reagents

| Feature | This compound (inferred) | DAST | Deoxo-Fluor |

| Thermal Stability | High | Low | Moderate |

| Selectivity (Fluorination vs. Elimination) | High | Low to Moderate | Moderate |

| Byproduct Formation | Minimal | Significant | Moderate |

| Handling | Crystalline solid, stable in air and moisture | Liquid, moisture-sensitive, requires refrigeration | Liquid, more thermally stable than DAST |

| Safety Profile | Good | Poor, potential for explosive decomposition | Improved over DAST |

| Cost-Effectiveness | Potentially high due to synthesis | High | High |

Mechanistic Pathways of Deoxyfluorination

The deoxyfluorination of alcohols using this compound is proposed to proceed through a mechanism analogous to that of other sulfonyl fluorides. ucla.edu The reaction is typically facilitated by a strong, non-nucleophilic Brønsted base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD). sigmaaldrich.com

The mechanistic pathway is dependent on the nature of the alcohol substrate. For primary and secondary alcohols, the reaction generally proceeds via an SN2 pathway . The proposed mechanism involves the following steps:

Activation of the Alcohol: The alcohol substrate reacts with this compound in the presence of a base. The base assists in the formation of an intermediate sulfonate ester. ucla.edu

Nucleophilic Attack by Fluoride: The fluoride ion, generated in situ, then acts as a nucleophile and attacks the carbon atom bearing the sulfonate ester leaving group. cas.cn

Inversion of Stereochemistry: Consistent with an SN2 mechanism, this nucleophilic attack results in the inversion of the stereocenter at the carbon atom undergoing substitution.

For tertiary, benzylic, or other activated alcohols, the reaction may proceed through an SN1-type mechanism . In this pathway, the intermediate sulfonate ester departs to form a carbocation, which is then trapped by the fluoride ion. The stability of the carbocation intermediate is a key factor in determining the operative mechanism. ucla.edu

The choice of base is crucial for the success of the reaction. The base is believed to not only facilitate the formation of the sulfonate ester but also to stabilize the developing fluoride ion leaving group through hydrogen bonding. ucla.edu Kinetic studies on related systems have shown second-order kinetics for the fluorination of primary and secondary alcohols, which is consistent with a rate-limiting SN2 substitution. In contrast, tertiary alcohols exhibit first-order kinetics, indicative of a unimolecular SN1 pathway. ucla.edu

Participation in Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Palladium-Catalyzed Cross-Coupling of Hetaryl Sulfonyl Fluorides

While specific examples involving this compound are not extensively documented, the reactivity of analogous hetaryl sulfonyl fluorides in palladium-catalyzed cross-coupling reactions provides a strong indication of its potential utility. researchgate.netsigmaaldrich.comrsc.org The sulfonyl fluoride group can serve as a leaving group in these transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig couplings, are powerful tools in organic synthesis. organic-chemistry.org Typically, these reactions employ aryl halides or triflates as electrophilic coupling partners. The use of aryl sulfonyl fluorides as alternatives is an emerging area of interest.

For instance, the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-pyridyl carbamoyl (B1232498) fluorides with boronic acids has been reported to provide access to medicinally relevant pyridyl amides. rsc.org Mechanistic studies suggest the importance of both the fluoride electrophile and a directing group on the pyridine ring for reactivity. In the case of this compound, the methoxy group and the pyridine nitrogen could potentially influence the catalytic cycle.

The general catalytic cycle for a Suzuki-Miyaura coupling involving a hetaryl sulfonyl fluoride would likely proceed through the following key steps:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the C-S bond of the sulfonyl fluoride, forming a Pd(II) intermediate.

Transmetalation: The organoboronic acid or its corresponding boronate ester undergoes transmetalation with the Pd(II) complex, transferring the organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired cross-coupled product.

The reactivity of the sulfonyl fluoride in these reactions can be tuned by the electronic properties of the heterocyclic ring. The electron-withdrawing nature of the pyridine ring in this compound is expected to facilitate the oxidative addition step.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | 2-Methoxy-4-arylpyridine |

| Sonogashira | Terminal alkyne | 2-Methoxy-4-alkynylpyridine |

| Stille | Organostannane | 2-Methoxy-4-alkenylpyridine |

| Buchwald-Hartwig | Amine | 4-Amino-2-methoxypyridine |

Radical Addition and Functionalization Reactions

This compound can also be envisioned to participate in radical addition and functionalization reactions. The sulfonyl fluoride moiety can act as a precursor to a sulfonyl radical (RSO₂•), which can then engage in various transformations, particularly with unsaturated systems like alkenes and alkynes. nih.govresearchgate.net

The generation of the 2-methoxypyridin-4-ylsulfonyl radical could be achieved through various methods, including photoredox catalysis or the use of radical initiators. Once formed, this radical can add to carbon-carbon multiple bonds, leading to the formation of new carbon-sulfur bonds and a new carbon-centered radical. This intermediate radical can then be trapped by a variety of radical acceptors or participate in further cascade reactions. researchgate.netthieme-connect.de

Fluorine-Atom Transfer Mechanisms

A particularly interesting aspect of the radical chemistry of sulfonyl fluorides is the potential for fluorine-atom transfer (FAT) mechanisms. acs.orgresearchgate.netfigshare.com In these processes, a radical intermediate abstracts a fluorine atom from a suitable donor. While the S-F bond in sulfonyl fluorides is generally strong, under certain conditions, particularly with the involvement of transition metal catalysts, it can be cleaved.

Recent studies have highlighted the role of copper catalysis in mediating radical fluorine-atom transfer to sulfonyl radicals. acs.org A notable finding is the dramatic effect of a 4-methoxypyridine (B45360) 1-oxide ligand in promoting this transformation. This suggests that the pyridine moiety in this compound could play a role in facilitating such a reaction, potentially through coordination to a metal center.

A plausible mechanism for a copper-mediated fluorine-atom transfer to a sulfonyl radical generated from a precursor other than the sulfonyl fluoride itself could involve an outer-sphere pathway, as suggested by mechanistic studies. figshare.com The 4-methoxypyridine 1-oxide ligand has been shown to be uniquely effective in facilitating this rare type of radical transformation, paving the way for the assembly of the FSO₂ group. acs.org

Vicinal Sulfonyloximation and Fluorosulfonylation of Alkenes

The addition of a sulfonyl group and another functional group across a double bond, known as vicinal difunctionalization, is a powerful strategy for the rapid construction of molecular complexity. nih.govrsc.org

Vicinal Sulfonyloximation: This reaction involves the addition of a sulfonyl group and an oxime group across an alkene. While direct vicinal sulfonyloximation of alkenes using sulfonyl fluorides has not been extensively reported, the generation of a sulfonyl radical from this compound could potentially be coupled with a source of the oxime functionality (e.g., from a nitroso compound). The general mechanism would involve the initial addition of the 2-methoxypyridin-4-ylsulfonyl radical to the alkene, followed by trapping of the resulting carbon-centered radical by a nitroso species, which then tautomerizes to the more stable oxime. nih.gov

Vicinal Fluorosulfonylation: This reaction involves the addition of a sulfonyl group and a fluorine atom across an alkene. researchgate.netnih.govnih.gov This transformation can be achieved through a radical pathway where a sulfonyl radical adds to the alkene, and the resulting carbon-centered radical is trapped by a fluorine atom source. In the context of this compound, it could potentially serve as the source of the sulfonyl radical. The fluorine atom could be delivered from an external reagent or, in a more atom-economical process, potentially from another molecule of the sulfonyl fluoride under specific catalytic conditions that facilitate fluorine-atom transfer. Electrochemical methods have also been developed for the fluorosulfonylation of alkenes, providing a green and sustainable approach. researchgate.net

Application of Pyridine N-Oxide Ligands in Radical Processes

Pyridine N-oxides have emerged as versatile and influential ligands in the realm of radical chemistry, particularly in processes relevant to the formation and functionalization of sulfonyl fluorides. Their unique electronic properties and ability to coordinate with transition metals allow them to mediate and accelerate challenging radical transformations. This section explores the application of pyridine N-oxide ligands in radical processes, with a focus on mechanisms pertinent to the reactivity and synthesis of compounds such as this compound.

Mechanistic Insights from Copper-Mediated Radical Fluorine-Atom Transfer

Detailed mechanistic studies have highlighted the critical role of pyridine N-oxide ligands in facilitating radical fluorine-atom transfer (FAT) to sulfonyl radicals. Research has demonstrated that 4-methoxypyridine 1-oxide can serve as a simple, inexpensive, yet highly effective ligand in copper(I)-catalyzed protocols. These methods enable the synthesis of aliphatic sulfonyl fluorides through processes like site-selective intra- and intermolecular fluorosulfonylation of inert C(sp³)–H bonds and 1,2-aminofluorosulfonylation of unactivated alkenes.

For instance, in the intermolecular C(sp³)–H fluorosulfonylation, a radical initiator is reduced by the LₙCu(I) complex (where L is the pyridine N-oxide ligand), which then abstracts a hydrogen atom to form an alkyl radical. This radical is subsequently trapped by sulfur dioxide (SO₂), and the resulting sulfonyl radical undergoes the crucial fluorine-atom transfer step to yield the final sulfonyl fluoride product.

Influence on Reaction Efficiency and Scope

The electronics of the pyridine N-oxide ligand have been shown to be influential in determining the reactivity and efficiency of radical reactions. For example, in photochemical perfluoroalkylation reactions, the functionalization of the pyridine ring can tune the redox potential of the N-oxide adduct and the affinity of the radical species for the pyridine byproducts. This tunability allows for the optimization of reaction conditions and expansion of the substrate scope. The use of pyridine N-oxide derivatives in conjunction with trifluoroacetic anhydride (B1165640) has been shown to promote high-yielding and scalable trifluoromethylation reactions, underscoring their practical utility.

While direct experimental data on the use of pyridine N-oxide ligands in the radical synthesis of this compound is not extensively detailed in the available literature, the principles derived from studies on analogous systems are highly relevant. The electronic and steric effects of the methoxy group at the 2-position of the pyridine ring would likely influence its coordination to a metal center and its role in mediating subsequent radical steps.

The table below summarizes the key aspects of pyridine N-oxide ligand applications in relevant radical processes.

| Radical Process | Role of Pyridine N-Oxide Ligand | Key Mechanistic Feature | Significance |

| Cu-Mediated C(sp³)–H Fluorosulfonylation | Promotes radical fluorine-atom transfer (FAT) to sulfonyl radicals. | Facilitates the formation of a rare radical FAT via an outer-sphere pathway. | Enables the synthesis of C(sp³)-rich aliphatic sulfonyl fluorides under mild conditions. |

| Photochemical Perfluoroalkylation | Acts as a redox trigger to facilitate photochemical decarboxylation. | Allows for tuning of redox potential and radical affinity through ligand functionalization. | Promotes high-yielding and scalable trifluoromethylation reactions. |

Spectroscopic Characterization Techniques for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹⁹F NMR is a highly specific and sensitive technique for the direct detection and quantification of fluorine atoms within a molecule. For 2-Methoxypyridine-4-sulfonyl fluoride (B91410), the ¹⁹F NMR spectrum is expected to show a single resonance corresponding to the fluorine atom of the sulfonyl fluoride group. The chemical shift of this signal is indicative of its electronic environment. Generally, the chemical shifts for aryl sulfonyl fluorides appear in a characteristic downfield region. The precise chemical shift provides crucial evidence for the presence and integrity of the -SO₂F functional group.

Based on data for analogous aromatic sulfonyl fluorides, the expected chemical shift for the fluorine atom in 2-Methoxypyridine-4-sulfonyl fluoride would be in the typical range for this functional group.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|

Note: Predicted chemical shift range is relative to a standard reference (e.g., CFCl₃).

¹H and ¹³C NMR spectroscopy provide a complete picture of the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyridine (B92270) ring and the methoxy (B1213986) group. The protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns (doublets, doublets of doublets) due to their positions relative to the nitrogen atom and the electron-withdrawing sulfonyl fluoride group. The methoxy group protons will typically appear as a sharp singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum will show distinct resonances for each unique carbon atom in the molecule. The carbon atom attached to the sulfonyl fluoride group is expected to be significantly downfield due to the strong deshielding effect of the SO₂F group. The other pyridine ring carbons and the methoxy carbon will have chemical shifts influenced by their position and the electronic effects of the substituents.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Pyridine-H | 7.0 - 8.5 | Multiplet |

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ) ppm |

|---|---|

| C-SO₂F | 140 - 155 |

| Pyridine-C | 110 - 165 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, a molecular formula of C₆H₆FNO₃S gives a molecular weight of approximately 191.18 g/mol . In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is expected to be observed as its protonated molecular ion [M+H]⁺. Indeed, in patent literature describing the synthesis of this compound, an LC-MS value of m/z = 210.0 for the [M+H]⁺ ion has been reported.

High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the unambiguous confirmation of the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, showing the loss of characteristic fragments such as the methoxy group or the sulfonyl fluoride moiety.

Table 4: Mass Spectrometry Data for this compound

| Ion | Observed m/z | Technique |

|---|

Infrared (IR) Spectroscopy for Sulfonyl Fluoride Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The sulfonyl fluoride group has very strong and characteristic absorption bands due to the symmetric and asymmetric stretching vibrations of the S=O bonds. These are typically observed in the regions of 1410-1380 cm⁻¹ and 1210-1170 cm⁻¹, respectively. The presence of these strong absorptions provides compelling evidence for the sulfonyl group. Additionally, the spectrum will show bands corresponding to the C-O stretching of the methoxy group and the characteristic vibrations of the pyridine ring.

Table 5: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| S=O Asymmetric Stretch | 1410 - 1380 | Strong |

| S=O Symmetric Stretch | 1210 - 1170 | Strong |

| C-O Stretch (Methoxy) | 1250 - 1000 | Strong |

X-ray Crystallography for Precise Molecular Geometry (if available for analogues)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. While a crystal structure for this compound itself may not be publicly available, analysis of related 2-methoxypyridine (B126380) derivatives provides insight into the expected molecular geometry. researchgate.netrsc.org

This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the precise positions of all atoms in the crystal lattice can be determined, yielding accurate measurements of bond lengths, bond angles, and torsional angles. For this compound, X-ray crystallography would confirm the planar structure of the pyridine ring and the tetrahedral geometry around the sulfur atom of the sulfonyl fluoride group. It would also reveal the conformation of the methoxy group relative to the pyridine ring. Such data is invaluable for understanding the steric and electronic properties of the molecule. researchgate.netrsc.org

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations of 2 Methoxypyridine 4 Sulfonyl Fluoride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for investigating the properties of organic molecules, offering a favorable balance between accuracy and computational cost. nih.gov DFT calculations are instrumental in exploring the electronic structure, bonding, and reactivity of complex molecules like 2-Methoxypyridine-4-sulfonyl fluoride (B91410). nih.gov

DFT calculations allow for a detailed examination of the molecular geometry and the distribution of electrons within 2-Methoxypyridine-4-sulfonyl fluoride. The molecule's structure is characterized by a pyridine (B92270) ring substituted with an electron-donating methoxy (B1213986) (-OCH₃) group at position 2 and a strongly electron-withdrawing sulfonyl fluoride (-SO₂F) group at position 4. This substitution pattern creates a polarized aromatic system. vulcanchem.com

The electronic structure is heavily influenced by the interplay between these groups. The methoxy group donates electron density into the pyridine ring through resonance, while the sulfonyl fluoride group withdraws electron density inductively. This push-pull effect significantly impacts the charge distribution across the molecule. Computational analyses, such as mapping the electrostatic potential onto the electron density surface, can visualize these effects, revealing electron-rich (negative potential) and electron-poor (positive potential) regions. nih.govnih.gov The sulfonyl group's oxygen atoms and the pyridine nitrogen are typically regions of negative potential, whereas the area around the sulfur atom is highly positive, marking it as an electrophilic center. nih.gov

Hirshfeld surface analysis, another tool used in computational studies, can further elucidate intermolecular interactions in the solid state, highlighting the role of different atoms in crystal packing. nih.govnih.gov DFT calculations also provide precise data on bond lengths and angles, which are consistent with the known properties of sulfonyl fluorides, such as the characteristically short and strong sulfur-fluorine bond. nih.gov

| Parameter | Calculated Value | Significance |

|---|---|---|

| S-F Bond Length | ~1.55 Å | Indicates a strong, covalent bond, contributing to the compound's stability. nih.gov |

| S-O Bond Length | ~1.43 Å | Consistent with a double bond character. |

| Mulliken Charge on Sulfur (S) | Highly Positive | Confirms the sulfur atom as a primary electrophilic site. |

| Mulliken Charge on Fluorine (F) | Negative | Reflects the high electronegativity of fluorine. |

| Dipole Moment | High | Results from the significant charge separation due to the electron-donating and -withdrawing groups. |

DFT is a powerful predictive tool for chemical reactivity. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can identify the most likely sites for nucleophilic and electrophilic attack. mdpi.com For this compound, the LUMO is expected to be localized around the sulfonyl fluoride group, particularly on the sulfur atom. This indicates that the sulfur atom is the primary electrophilic center, susceptible to attack by nucleophiles in reactions like the Sulfur(VI) Fluoride Exchange (SuFEx) "click" reaction. researchgate.netdntb.gov.ua

The HOMO, conversely, is likely distributed across the electron-rich methoxy-substituted pyridine ring. The distribution of these orbitals, along with the calculated electrostatic potential map, helps predict the regioselectivity of reactions. Nucleophilic attack will preferentially occur at the sulfur atom of the SO₂F group. For electrophilic aromatic substitution on the pyridine ring, DFT can help determine the most favored position by calculating the energies of the possible intermediates, though such reactions are disfavored due to the ring's deactivation by the sulfonyl group. The reactivity of sulfonyl fluorides can be predictably modulated by adjusting the electronic properties of the aromatic system. acs.org

| Indicator | Predicted Location/Value | Implication for Reactivity |

|---|---|---|

| LUMO (Lowest Unoccupied Molecular Orbital) | Localized on the -SO₂F group | Site for nucleophilic attack (e.g., by amines, phenols). mdpi.com |

| HOMO (Highest Occupied Molecular Orbital) | Localized on the pyridine ring and methoxy group | Site for electrophilic attack (less probable). |

| HOMO-LUMO Energy Gap | Relatively large | Correlates with high kinetic stability. mdpi.com |

| Most Positive Electrostatic Potential | Sulfur atom | Primary electrophilic center. nih.gov |

| Most Negative Electrostatic Potential | Sulfonyl oxygens, Pyridine nitrogen | Sites for coordination with Lewis acids or hydrogen bonding. nih.gov |

A significant application of DFT is the detailed elucidation of reaction mechanisms. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the structures and energies of all intermediates and, crucially, the transition states that connect them. uv.es

For reactions involving this compound, such as its reaction with a nucleophile (e.g., an amine or a phenol), DFT can be used to compare different possible mechanisms. Nucleophilic substitution at a sulfonyl fluoride can proceed either by a direct displacement of the fluoride ion or via an addition-elimination pathway involving a trigonal bipyramidal intermediate. nih.gov DFT calculations can determine the activation energy (the energy barrier of the highest transition state) for each pathway, allowing for a determination of the most likely mechanism. nih.govrsc.org For reactions in complex environments, such as enzyme active sites, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are often employed, where the reacting core is treated with DFT and the surrounding protein is treated with classical molecular mechanics. nih.gov

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Ar-SO₂F + Ph-O⁻) | 0.0 | Baseline energy of separated reactants. |

| Transition State (TS) | +15 to +25 | Energy barrier for the reaction, determining the reaction rate. nih.gov |

| Intermediate (if present) | Variable | A short-lived species along the reaction pathway. |

| Products (Ar-SO₂-OPh + F⁻) | -10 to -20 | Overall thermodynamic driving force of the reaction. |

Quantum Chemical Studies on Sulfur-Fluorine Bond Reactivity

The sulfur-fluorine (S-F) bond in sulfonyl fluorides is of central importance to their chemistry, exhibiting a unique balance of stability and reactivity. acs.org Quantum chemical studies provide a fundamental understanding of the nature of this bond. The S(VI)-F bond is thermodynamically very stable and significantly more resistant to hydrolysis and reduction compared to the analogous S(VI)-Cl bond in sulfonyl chlorides. nih.govnih.gov

Computational studies show that the S-F bond length in aryl sulfonyl fluorides is considerably shorter than the S-Cl bond in corresponding chlorides (e.g., ~1.55 Å vs. ~2.02 Å), indicating a stronger bond. nih.govresearchgate.net This strength contributes to the compound's high stability under physiological conditions, making sulfonyl fluorides valuable as chemical probes and covalent inhibitors in chemical biology. researchgate.netnih.gov

Despite its stability, the S-F bond can be readily activated for nucleophilic exchange under appropriate conditions, which is the basis of SuFEx chemistry. acs.org Theoretical studies explore how the electronic environment modulates this reactivity. The strong electron-withdrawing nature of the two oxygen atoms and the fluorine atom renders the sulfur atom highly electrophilic and susceptible to attack. The reactivity can be fine-tuned by substituents on the aromatic ring; electron-withdrawing groups on the ring increase the electrophilicity of the sulfur atom and enhance reactivity, while electron-donating groups have the opposite effect. acs.org Steric hindrance around the sulfonyl fluoride group can also play a significant role in protecting the bond from hydrolysis and modulating its reactivity. researchgate.net

In Silico Modeling for Reaction Optimization

Beyond fundamental understanding, computational modeling, or in silico modeling, is a practical tool for optimizing the synthesis and application of this compound. By simulating reaction conditions, researchers can screen variables without extensive laboratory work.

For instance, in the synthesis of aryl sulfonyl fluorides, computational models can be used to rationally design more efficient catalysts. nih.gov DFT calculations can help understand the catalytic cycle, identify rate-limiting steps, and predict how modifications to a catalyst's structure would affect its performance, potentially leading to lower activation barriers and improved yields. nih.gov Modeling can also predict the effect of different solvents on reaction rates and equilibria by using implicit or explicit solvent models. This helps in selecting the optimal solvent system to maximize reaction efficiency and product selectivity. These computational approaches accelerate the development process, reduce waste, and provide a deeper mechanistic understanding that can guide future synthetic efforts.

Applications in Advanced Organic Synthesis and As Chemical Building Blocks

Construction of Complex Molecular Architectures and Functional Materials

The pyridine (B92270) scaffold is a fundamental component in many functional materials, including those with applications in electronics and materials science, such as light-emitting diodes (LEDs) and thin-film transistors. researchgate.net The synthesis of derivatives from 2-methoxypyridine (B126380) precursors has been shown to yield compounds with valuable liquid crystalline and photo-physical properties. researchgate.net

The 2-methoxypyridine-4-sulfonyl fluoride (B91410) molecule serves as a foundational unit for constructing more elaborate molecular systems. The sulfonyl fluoride group can act as a reactive handle for covalent bonding, while the pyridine ring itself can be further functionalized. This dual reactivity allows for its incorporation into polymers or larger supramolecular assemblies. For instance, the sulfonyl fluoride moiety can be used to link different molecular fragments together, building complex architectures with tailored electronic or physical properties. The methoxy (B1213986) group, by modulating the electronic properties of the pyridine ring, can influence the final characteristics of the material, such as its luminescence or charge-carrying capabilities. researchgate.net

Role as a Reagent in Deoxyfluorination Chemistry

Deoxyfluorination, the conversion of alcohols to alkyl fluorides, is a critical transformation in the synthesis of pharmaceuticals and agrochemicals, as fluorine substitution can significantly enhance a molecule's metabolic stability and binding affinity. While various reagents have been developed for this purpose, sulfonyl fluorides have emerged as a promising class due to their stability and tunable reactivity.

Although specific studies detailing 2-methoxypyridine-4-sulfonyl fluoride as a deoxyfluorination agent are not prominent, its structural relative, 2-pyridinesulfonyl fluoride (PyFluor), is a well-established reagent in this field. The general mechanism involves the activation of an alcohol by the sulfonyl fluoride, followed by nucleophilic substitution with a fluoride ion. The reactivity of the sulfonyl fluoride reagent can be fine-tuned by the electronic nature of the substituents on the pyridine ring. The electron-donating methoxy group in this compound would be expected to modulate its reactivity in comparison to unsubstituted PyFluor, potentially offering a different profile of selectivity and efficiency for specific alcohol substrates.

Intermediate in the Synthesis of Diverse Pyridine Derivatives

Perhaps one of the most significant applications of this compound is its role as a versatile intermediate for the synthesis of a wide array of substituted pyridine compounds. The sulfonyl fluoride group is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various nucleophiles at the C4-position of the pyridine ring.

The reactivity of the sulfonyl fluoride group is significantly higher than that of a sulfonyl chloride, and it often provides greater stability and selectivity. enamine.net This enables reactions with a broad range of nucleophiles under relatively mild conditions.

| Nucleophile Type | Potential Product Class | Significance |

|---|---|---|

| Amines (R-NH₂) | 4-Aminopyridine derivatives (Sulfonamides) | Core structures in many biologically active compounds. |

| Alcohols/Phenols (R-OH) | 4-Alkoxy/Aryloxypyridine derivatives (Sulfonate Esters) | Building blocks for agrochemicals and materials. |

| Thiols (R-SH) | 4-(Alkyl/Arylthio)pyridine derivatives (Thiosulfonates) | Intermediates in organic synthesis. |

| Carbon Nucleophiles | 4-Alkyl/Arylpyridine derivatives | Enables C-C bond formation for complex scaffolds. |

This reactivity makes this compound a valuable precursor, as its corresponding sulfonyl chloride (2-methoxypyridine-4-sulfonyl chloride) is also a known synthetic intermediate. achemblock.com The conversion to diverse derivatives allows chemists to rapidly generate libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Utility in Sulfur(VI)-Fluoride Exchange (SuFEx) Ligation for Modular Assembly

Sulfur(VI)-Fluoride Exchange (SuFEx) has been established as a next-generation "click chemistry" reaction, valued for its reliability, high yield, and the stability of the resulting covalent linkages. sigmaaldrich.comrsc.org The core of this chemistry relies on the reaction between a sulfonyl fluoride (R-SO₂F) and a nucleophile, typically a silyl (B83357) ether or an amine, to form a stable sulfonate or sulfonamide bond. researchgate.net

This compound is an ideal electrophilic partner for SuFEx reactions. Its sulfonyl fluoride group serves as a "SuFExable" handle, ready to connect with a wide range of molecular building blocks that have been functionalized with a suitable nucleophile. sigmaaldrich.comnih.gov

Key Features of SuFEx Chemistry:

High Stability: The S-F bond in sulfonyl fluorides is exceptionally stable under many chemical conditions, including in aqueous environments, yet it is reactive under specific activation. sigmaaldrich.comnih.gov

Orthogonal Reactivity: SuFEx reactions are often orthogonal to other common coupling reactions, allowing for sequential and selective modifications of complex molecules. enamine.net

Modular Assembly: It enables the connection of different molecular fragments in a modular fashion, which is a powerful strategy in drug discovery, polymer science, and materials science. nih.gov

The pyridine and methoxy components of this compound can impart specific properties, such as solubility, polarity, or binding capabilities, to the final assembled molecule. This makes it a more advanced connector than simple alkyl or aryl sulfonyl fluorides.

Strategies for Late-Stage Functionalization of Complex Substrates

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final steps of its synthesis. rsc.orgacs.org This approach allows for the rapid diversification of a lead compound to optimize its pharmacological properties. Sulfonyl fluorides are increasingly used in LSF due to their unique reactivity and stability. dntb.gov.uadigitellinc.com

This compound can be employed in LSF in two primary ways:

As the functionalization reagent: A complex molecule containing a nucleophilic group (e.g., an amine or phenol) can be modified by reacting it with this compound via a SuFEx reaction. This attaches the methoxy-pyridine-sulfonyl moiety to the substrate, potentially altering its properties.

As the substrate for functionalization: The compound itself can be considered an intermediate that can undergo further modification. For example, C-H activation strategies could be used to introduce additional substituents onto the pyridine ring at a late stage, building complexity from this pre-functionalized core. The reaction of 2-methoxypyridine has been studied in the context of C-H functionalization, indicating the feasibility of such approaches. acs.orgnih.gov

The combination of a stable, reactive SuFEx handle with a modifiable pyridine core makes this compound a promising tool for modern synthetic strategies aimed at accelerating the discovery of new functional molecules. nih.gov

Future Research Directions and Unexplored Avenues in Pyridinesulfonyl Fluoride Chemistry

Development of Sustainable and Green Synthetic Methodologies

The synthesis of sulfonyl fluorides, including pyridyl derivatives, has traditionally relied on methods that can involve harsh reagents and organic solvents. digitellinc.com A significant future direction is the development of more environmentally benign and sustainable synthetic protocols.

Key areas of research include:

Water as a Solvent : Shifting from organic solvents to water is a primary goal in green chemistry. digitellinc.com Research has demonstrated the feasibility of nucleophilic fluorination of sulfonyl chloride substrates in water using surfactant-based catalytic systems, achieving good conversions to the desired sulfonyl fluorides. digitellinc.com Future work will likely focus on adapting these aqueous methods for heteroaromatic sulfonyl fluorides, aiming to minimize the environmental impact of their production.

Safer Fluorinating Agents : Traditional methods often use corrosive reagents like potassium bifluoride (KHF2). researchgate.net The development of protocols using safer and more easily handled fluorine sources, such as potassium fluoride (B91410) (KF), is a key objective. researchgate.netsciencedaily.com

Green Oxidants : The oxidation of precursors like thiols and disulfides is a common step in sulfonyl fluoride synthesis. researchgate.net Employing green oxidants, such as sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O), in place of less environmentally friendly alternatives represents a move towards more sustainable processes. researchgate.netsciencedaily.com

A recent study highlighted a green synthesis method using thiols or disulfides with SHC5 (a stabilized hypochlorite complex) and potassium fluoride, which produces only non-toxic salts as by-products. sciencedaily.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonyl Fluorides

| Feature | Traditional Methods | Green/Sustainable Methods |

| Solvent | Organic Solvents (e.g., Acetonitrile) | Water |

| Fluorine Source | Potassium Bifluoride (KHF₂) | Potassium Fluoride (KF) |

| Oxidant | Various, potentially harsh reagents | Sodium Hypochlorite Pentahydrate (NaOCl·5H₂O) |

| Process | Multi-step, with isolation of intermediates | One-pot synthesis from stable precursors |

| By-products | Potentially hazardous waste | Non-toxic salts |

Discovery of Novel Reactivity Modes and Catalytic Systems

The sulfonyl fluoride group is renowned for its unique balance of stability and "clickable" reactivity, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. researchgate.netsigmaaldrich.com This area has become a cornerstone of modern chemical synthesis, finding applications in drug discovery, chemical biology, and materials science. nih.govchemrxiv.org

Future research will likely focus on:

Expansion of SuFEx Reactions : While SuFEx is well-established for forming linkages with O- and N-nucleophiles, there is growing interest in expanding its scope. chemrxiv.org Recent developments have shown that carbon-based pronucleophiles (such as esters, amides, and heteroarenes) can react with aryl sulfonyl fluorides to form aryl alkyl sulfones, a class of compounds important in drug discovery. researchgate.net Exploring the reactivity of 2-methoxypyridine-4-sulfonyl fluoride with a wider range of carbon and other nucleophiles is a promising avenue.

Novel Catalytic Systems : Many current methods for synthesizing sulfonyl fluorides rely on transition-metal catalysis, for example, using palladium to couple aryl bromides with an SO₂ source. mdpi.com The discovery of new, more efficient, and cheaper catalytic systems, potentially using earth-abundant metals or even metal-free conditions, is a major goal. mdpi.com For instance, copper-catalyzed fluorosulfonylation of arenediazonium salts has been reported as a viable synthetic route. mdpi.com

Photochemical and Electrochemical Methods : Light- and electricity-driven reactions offer alternative, often milder, conditions for chemical transformations. researchgate.net The development of photochemical and electrochemical methods to synthesize and functionalize pyridinesulfonyl fluorides could provide access to novel chemical space and improve reaction control. researchgate.net

The SuFEx reaction's success is attributed to the S-F bond's high thermal and hydrolytic stability, which contrasts with the reactivity of other sulfonyl halides like sulfonyl chlorides. researchgate.netnih.gov This allows for chemoselective reactions exclusively at the sulfur center. sigmaaldrich.com

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch, offers numerous advantages, including enhanced safety, better process control, and easier scalability. uc.ptdurham.ac.uk The integration of pyridinesulfonyl fluoride synthesis into these automated platforms is a key direction for future industrial and laboratory-scale production.

Key aspects of this integration include:

Handling of Hazardous Reagents : Fluorination often involves toxic or highly reactive reagents. durham.ac.uk Flow reactors can safely handle these materials by containing them within a closed system, minimizing operator exposure. durham.ac.uk

Improved Reaction Control : The superior heat and mass transfer in microreactors allows for precise control over reaction parameters like temperature and residence time. uc.pt This can lead to higher yields, fewer by-products, and access to reaction pathways not feasible in batch processes.

Telescoped Synthesis : Flow systems allow for the "telescoping" of multiple reaction steps, where the output of one reactor flows directly into the next. durham.ac.uk This avoids the need for intermediate purification and significantly streamlines the synthesis of complex molecules.

Solid Handling : A challenge in flow chemistry is the handling of solid reagents or products. youtube.com The development of advanced flow reactors, such as continuous stirred-tank reactors (CSTRs), is crucial for enabling reactions that involve slurries, which will be important for incorporating a wider range of substrates and reagents in the synthesis of pyridinesulfonyl fluorides. youtube.com

The synthesis of various fluorinated molecules and heterocycles has been successfully demonstrated in flow systems, indicating the high potential for applying this technology to the production of this compound and its derivatives. uc.ptdurham.ac.uk

Exploration of Chemo-, Regio-, and Stereoselective Transformations

Achieving high levels of selectivity is a central theme in modern organic synthesis. For a polysubstituted molecule like this compound, controlling the chemo-, regio-, and stereoselectivity of its reactions is critical for its effective use as a synthetic building block.

Future research will focus on:

Chemoselectivity : The sulfonyl fluoride group is generally stable and reacts selectively with specific nucleophiles, often leaving other functional groups untouched. sigmaaldrich.com However, exploring its reactivity in the presence of a wider array of functional groups is necessary to fully map its synthetic utility. For example, developing conditions where the sulfonyl fluoride reacts in preference to, or alongside, the methoxy (B1213986) group or the pyridine (B92270) nitrogen will expand its application.

Regioselectivity : In reactions involving the pyridine ring itself, such as further substitutions, controlling the position of the incoming group (regioselectivity) is paramount. The electronic effects of the existing methoxy and sulfonyl fluoride groups will direct incoming electrophiles or nucleophiles, and future studies will aim to understand and control these directing effects to synthesize specific isomers.

Stereoselectivity : For reactions that create new chiral centers, controlling the three-dimensional arrangement of atoms (stereoselectivity) is crucial, especially in medicinal chemistry. While the parent molecule is achiral, its derivatives can be chiral. Developing catalytic systems that can induce high stereoselectivity in reactions involving pyridinesulfonyl fluorides will be a significant area of investigation.

An example of the importance of selectivity is seen in deoxyfluorination reactions where reagents like PyFluor (Pyridine-2-sulfonyl fluoride) show enhanced selectivity and produce fewer elimination byproducts compared to older reagents like DAST. enamine.netsigmaaldrich.com This highlights the drive towards more precise and controlled chemical transformations in fluorine chemistry.

Q & A

Q. What are the recommended synthetic routes for 2-Methoxypyridine-4-sulfonyl fluoride?

Synthesis typically involves sulfonylation of 2-methoxypyridine derivatives. A methodological approach includes:

- Halogenation : React 4-chloro-2-methoxypyridine with a fluoride source (e.g., KF or AgF) in anhydrous polar aprotic solvents (e.g., DMF or acetonitrile) under nitrogen.

- Sulfonyl Fluoride Formation : Introduce the sulfonyl fluoride group via nucleophilic substitution, using sulfur trioxide complexes followed by fluorination. Monitor reaction progress via TLC and confirm purity via NMR and NMR spectroscopy .

Q. What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- First Aid : In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention.

- Storage : Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis. Avoid moisture and light .

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : , , and NMR to confirm structure and purity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonyl fluoride S=O stretches at ~1350–1200 cm).

- HPLC : Assess purity using reverse-phase chromatography with UV detection .

Q. How should this compound be stored to ensure stability?

Store in amber glass vials under anhydrous conditions, sealed with PTFE-lined caps. Maintain temperatures at -20°C and avoid prolonged exposure to ambient humidity. Regularly check for degradation via NMR .

Advanced Research Questions

Q. How to design experiments to study its reactivity in Suzuki-Miyaura cross-coupling reactions?

- Reagents : Use Pd(PPh) or PdCl(dppf) as catalysts, arylboronic acids, and a base (e.g., NaCO) in a DMF/water (3:1) solvent system.

- Optimization : Vary reaction temperature (80–120°C), time (12–48 hours), and catalyst loading (1–5 mol%). Monitor via TLC and isolate products via column chromatography.

- Mechanistic Insight : Compare reactivity with 4-oxopiperidine-1-sulfonyl fluoride, noting differences in electron-withdrawing effects .

Q. How to address contradictions in reported reactivity under varying solvent conditions?

- Systematic Screening : Test solvents of differing polarity (e.g., THF, DMSO, toluene) to assess nucleophilicity and solvation effects.

- Kinetic Studies : Use in-situ NMR to track reaction rates and intermediate formation.

- Computational Modeling : Perform DFT calculations to evaluate transition states and solvent interaction energies .

Q. How to utilize this compound in activity-based protein profiling (ABPP)?

- Probe Design : Incubate the compound with cell lysates to allow covalent modification of serine hydrolases or proteases.

- Detection : Conjugate via click chemistry (e.g., alkyne tags for CuAAC reaction) followed by fluorescence labeling or streptavidin pull-down.

- Validation : Confirm target engagement using competitive ABPP with broad-spectrum inhibitors (e.g., PMSF) .

Q. How to evaluate ecological impact given limited toxicity data?

- Biodegradation Assays : Follow OECD 301 guidelines (e.g., Closed Bottle Test) to assess microbial degradation.

- Aquatic Toxicity : Use Daphnia magna acute toxicity tests (OECD 202) and algae growth inhibition assays (OECD 201).

- Bioaccumulation Prediction : Calculate logP values (e.g., using ChemAxon) and compare with structurally similar sulfonyl fluorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.